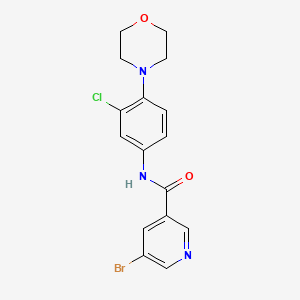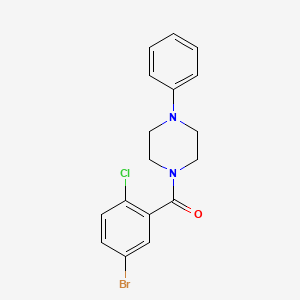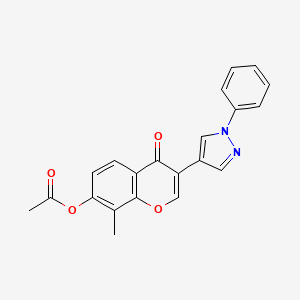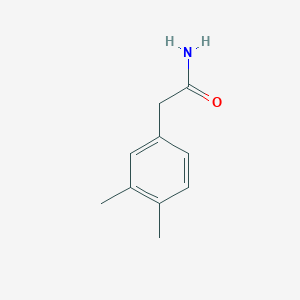
5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide
Overview
Description
5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide: is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the morpholine ring.
Coupling Reactions: The pyridine ring can engage in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it can be used to study the interactions of morpholine-containing compounds with biological targets, such as enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its structural features make it a candidate for the development of inhibitors or modulators of various biological pathways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholine ring can interact with various biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
- 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness: What sets 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide apart is its specific substitution pattern on the pyridine ring, which can confer unique chemical and biological properties. The presence of both bromine and chlorine atoms, along with the morpholine ring, provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c17-12-7-11(9-19-10-12)16(22)20-13-1-2-15(14(18)8-13)21-3-5-23-6-4-21/h1-2,7-10H,3-6H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFCUURZAQEAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B3590999.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3591002.png)
![1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE](/img/structure/B3591010.png)

![methyl 2-({4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B3591024.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B3591040.png)

![N-[2-(4-bromophenyl)benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B3591049.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B3591053.png)
![4-{1-[(2,6-Dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}-1,2,5-oxadiazol-3-amine](/img/structure/B3591057.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B3591065.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B3591077.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3591078.png)
